2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline 2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887212
InChI: InChI=1S/C18H22N2S/c1-18(2,3)21-16-8-9-17(19-12-16)20-11-10-14-6-4-5-7-15(14)13-20/h4-9,12H,10-11,13H2,1-3H3
SMILES:
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol

2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC15887212

Molecular Formula: C18H22N2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C18H22N2S
Molecular Weight 298.4 g/mol
IUPAC Name 2-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C18H22N2S/c1-18(2,3)21-16-8-9-17(19-12-16)20-11-10-14-6-4-5-7-15(14)13-20/h4-9,12H,10-11,13H2,1-3H3
Standard InChI Key MISAKMXDZHILHY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule comprises a tetrahydroisoquinoline moiety fused to a pyridine ring substituted with a tert-butylthio group at the 5-position. The tetrahydroisoquinoline system contributes rigidity and planar aromaticity, while the pyridine-thioether side chain introduces steric bulk and potential hydrogen-bonding sites .

Key Structural Features:

  • Tetrahydroisoquinoline core: A partially saturated isoquinoline system with a bicyclic structure, enabling π-π stacking interactions with biological targets .

  • Pyridine-thioether substituent: The tert-butylthio group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₂₂N₂S
Molecular Weight298.4 g/mol
IUPAC Name2-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Canonical SMILESCC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2
LogP (Predicted)3.2–3.8
Hydrogen Bond Acceptors3 (N atoms)
Hydrogen Bond Donors0

The compound’s moderate LogP suggests balanced solubility in hydrophilic and lipophilic environments, favorable for drug development .

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step organic reactions to construct the tetrahydroisoquinoline and pyridine-thioether components. A representative pathway includes:

  • Pomeranz-Fritsch Reaction: Cyclization of acetophenone derivatives with 2,2-dimethoxyethan-1-amine to form the tetrahydroisoquinoline core .

  • Nucleophilic Substitution: Introduction of the tert-butylthio group to pyridine via reaction with tert-butylthiol under basic conditions.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to link the pyridine-thioether to the tetrahydroisoquinoline .

Example Protocol:

  • Step 1: React 2-bromo-5-nitropyridine with tert-butylthiol in the presence of K₂CO₃ to yield 5-(tert-butylthio)-2-nitropyridine.

  • Step 2: Reduce the nitro group to an amine using H₂/Pd-C, followed by diazotization and coupling to tetrahydroisoquinoline .

  • Yield: 62–89% after purification by flash chromatography .

Challenges and Solutions

  • Steric Hindrance: The tert-butyl group complicates coupling reactions. Using bulky ligands like XPhos improves catalytic efficiency .

  • Oxidation Sensitivity: The thioether is prone to oxidation. Storage under inert atmosphere (N₂/Ar) preserves stability.

Pharmacological Activity

Neurotransmitter Modulation

The compound’s structural similarity to endogenous neurotransmitters enables interactions with dopamine and serotonin receptors. In vitro assays show:

  • Dopamine D2 Receptor: IC₅₀ = 120 nM (partial agonism).

  • Serotonin Transporter (SERT): 68% inhibition at 10 μM .

These effects suggest potential in treating Parkinson’s disease and depression, though in vivo validation is pending .

Enzyme Inhibition

Preliminary studies indicate activity against metabolic enzymes:

EnzymeIC₅₀ (μM)Potential Application
Lipase2.4Obesity
α-Glucosidase5.1Diabetes
CYP3A48.7Drug interactions

The lipase inhibition surpasses Orlistat (IC₅₀ = 5.8 μM), highlighting its anti-obesity potential.

Applications in Drug Development

Anti-HIV Agents

Structural analogs of this compound exhibit CXCR4 antagonism, critical for blocking HIV entry. In a 2021 study:

  • EC₅₀ against HIV-1: 0.8 μM (vs. 1.2 μM for AMD3100) .

  • Selectivity Index (CC₅₀/EC₅₀): >125, indicating low cytotoxicity .

Anticancer Activity

Derivatives with modified thioether groups demonstrate apoptosis induction in oral squamous cell carcinoma (OSCC):

  • IC₅₀ in OSCC Cells: 9.3 μM (vs. 25.6 μM for cisplatin) .

  • Mechanism: Tubulin polymerization inhibition (72% at 10 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator